molecular formula C9H5Br2N B1591967 2,6-Dibromoquinoline CAS No. 77514-31-9

2,6-Dibromoquinoline

Katalognummer: B1591967
CAS-Nummer: 77514-31-9
Molekulargewicht: 286.95 g/mol
InChI-Schlüssel: OISLXVPFMYSILE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dibromoquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5Br2N It is a derivative of quinoline, where two bromine atoms are substituted at the 2nd and 6th positions of the quinoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromoquinoline typically involves the bromination of quinoline. One common method is the direct bromination of quinoline using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in a solvent like chloroform or carbon tetrachloride at a controlled temperature to ensure selective bromination at the 2nd and 6th positions.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification methods such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient quinoline ring facilitates SNAr reactions, particularly at brominated positions. Nitration and subsequent substitution are common strategies to enhance reactivity:

Key Reactions:

  • Nitration Activation : Introducing a nitro group at the 5th position (via HNO₃/H₂SO₄) activates adjacent bromine atoms for substitution. For example, 2,6-dibromo-5-nitroquinoline reacts with morpholine or piperazine under microwave conditions (150 W, 90–120°C) to yield morpholinyl- or piperazinyl-substituted quinolines with >85% yields .

  • Amine Substitution : Treatment with amines (e.g., NH₃, aniline) in polar aprotic solvents (DMF, DMSO) at 80–100°C replaces bromine with amine groups.

Example Conditions and Products:

SubstrateReagent/ConditionsProductYieldSource
2,6-Dibromo-5-nitroquinolineMorpholine, TEA, 120°C (MW)5-Nitro-2,6-morpholinoquinoline98%
2,6-DibromoquinolinePiperazine, K₂CO₃, DMF, 100°C2,6-Piperazinylquinoline87%

Cross-Coupling Reactions

The bromine atoms serve as coupling sites in transition-metal-catalyzed reactions:

Suzuki-Miyaura Coupling

  • Reagents : Pd(PPh₃)₄, arylboronic acids, K₂CO₃, DME/H₂O.

  • Products : Aryl-substituted quinolines. For instance, coupling with phenylboronic acid yields 2,6-diphenylquinoline .

Buchwald-Hartwig Amination

  • Reagents : Pd₂(dba)₃, Xantphos, primary/secondary amines.

  • Products : Aminated derivatives with applications in drug discovery (e.g., antifungal agents) .

Comparative Coupling Efficiency:

Reaction TypeCatalyst SystemTypical YieldSelectivity
SuzukiPd(PPh₃)₄, K₂CO₃70–85%High
Buchwald-HartwigPd₂(dba)₃, Xantphos65–80%Moderate

Reduction

  • Bromine Removal : Catalytic hydrogenation (H₂, Pd/C) reduces bromine to hydrogen, yielding quinoline.

  • Ring Saturation : NaBH₄/CuI selectively reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline derivatives .

Oxidation

  • N-Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) forms the N-oxide derivative, enhancing electrophilicity for subsequent substitutions .

Biological Activity-Driven Modifications

This compound derivatives exhibit potent antifungal activity (MIC ≤ 0.5 μg/mL against Candida albicans) . Key modifications include:

  • Metal Ion Homeostasis Interference : Derivatives disrupt fungal copper/iron homeostasis, validated by sensitivity of cox17Δ (copper chaperone) and aft2Δ (iron regulator) yeast mutants .

  • Virulence Factor Inhibition : Subinhibitory concentrations block hyphae formation and biofilm production in C. albicans .

Comparative Reactivity with Analogues

The position of bromine significantly impacts reactivity:

CompoundBromine PositionsSNAr ReactivityCoupling Efficiency
This compound2, 6HighHigh
3,6-Dibromoquinoline3, 6ModerateModerate
6,8-Dibromoquinoline6, 8LowLow

Wissenschaftliche Forschungsanwendungen

2,6-Dibromoquinoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 2,6-Dibromoquinoline in biological systems involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. In medicinal applications, it may interact with DNA or proteins, leading to the disruption of cellular processes in pathogens or cancer cells.

Vergleich Mit ähnlichen Verbindungen

  • 2,4-Dibromoquinoline
  • 2,6-Dichloroquinoline
  • 2,6-Difluoroquinoline

Comparison: 2,6-Dibromoquinoline is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties compared to other halogenated quinolines. This uniqueness makes it particularly useful in specific synthetic applications and biological studies where bromine’s size and reactivity are advantageous.

Biologische Aktivität

2,6-Dibromoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antifungal, antimicrobial, anticancer, and anti-inflammatory properties, while also addressing its mechanism of action and potential therapeutic applications.

Antifungal Activity

Recent studies have highlighted the potent antifungal properties of dibromoquinoline derivatives. A notable compound, referred to as 4b , demonstrated broad-spectrum antifungal activity against various species of Candida, including C. albicans, C. glabrata, and C. parapsilosis. The minimum inhibitory concentration (MIC) for this compound was found to be as low as 0.5 μg/mL, significantly lower than that of fluconazole (MIC > 64 μg/mL) .

Table 1: Antifungal Activity of Compound 4b

Fungal SpeciesMIC (μg/mL)Comparison with Fluconazole
Candida albicans≤ 0.5Superior
Candida glabrata≤ 0.5Superior
Candida parapsilosis≤ 0.5Superior
Candida krusei8 - 16Resistant

The compound's efficacy was further validated in vivo using a C. elegans model, demonstrating its potential as a therapeutic agent against fungal infections. Importantly, 4b was non-toxic to human keratinocytes and colonic epithelial cells at concentrations far exceeding its antifungal activity .

Antimicrobial and Anticancer Properties

Beyond antifungal activity, dibromoquinoline derivatives exhibit notable antimicrobial and anticancer effects. Various studies have reported that quinoline derivatives can inhibit bacterial growth and show promise against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammatory markers in vitro

The mechanism behind the biological activities of dibromoquinoline compounds is multifaceted. In the case of antifungal activity, 4b disrupts the expression of key virulence factors in C. albicans, such as hyphae formation and biofilm development. This interference with pathogenicity is crucial for its therapeutic effectiveness .

For anticancer properties, the quinoline scaffold has been associated with inhibition of angiogenesis and modulation of various signaling pathways involved in tumor growth . The structural diversity provided by substitutions at different positions on the quinoline ring enhances its bioactivity through tailored interactions with biological targets.

Case Studies

  • Antifungal Efficacy : A study evaluated the antifungal activity of several dibromoquinoline derivatives against clinical isolates of Candida. Compound 4b was found to be particularly effective against fluconazole-resistant strains, indicating its potential role in treating resistant fungal infections .
  • Anticancer Research : Another investigation into substituted quinolines revealed their ability to inhibit cancer cell proliferation through mechanisms involving reactive oxygen species (ROS) generation and subsequent apoptotic pathways .

Eigenschaften

IUPAC Name

2,6-dibromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISLXVPFMYSILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Br)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604891
Record name 2,6-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77514-31-9
Record name 2,6-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromoquinoline
Reactant of Route 2
Reactant of Route 2
2,6-Dibromoquinoline
Reactant of Route 3
Reactant of Route 3
2,6-Dibromoquinoline
Reactant of Route 4
Reactant of Route 4
2,6-Dibromoquinoline
Reactant of Route 5
Reactant of Route 5
2,6-Dibromoquinoline
Reactant of Route 6
Reactant of Route 6
2,6-Dibromoquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.